molecular formula C21H21NO6S B11764298 N-(4,5-Dimethoxy-2-(5-methylfuran-2-carbonyl)phenyl)-4-methylbenzenesulfonamide

N-(4,5-Dimethoxy-2-(5-methylfuran-2-carbonyl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B11764298
M. Wt: 415.5 g/mol
InChI Key: ZVQHGCVNKJIQBL-UHFFFAOYSA-N
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Description

N-(4,5-Dimethoxy-2-(5-methylfuran-2-carbonyl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4,5-dimethoxy-substituted phenyl ring linked to a 5-methylfuran-2-carbonyl group and a 4-methylbenzenesulfonamide moiety.

Properties

Molecular Formula

C21H21NO6S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4,5-dimethoxy-2-(5-methylfuran-2-carbonyl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H21NO6S/c1-13-5-8-15(9-6-13)29(24,25)22-17-12-20(27-4)19(26-3)11-16(17)21(23)18-10-7-14(2)28-18/h5-12,22H,1-4H3

InChI Key

ZVQHGCVNKJIQBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C3=CC=C(O3)C)OC)OC

Origin of Product

United States

Preparation Methods

Protection of 4,5-Dimethoxyaniline

The primary amine in 4,5-dimethoxyaniline is acetylated using acetic anhydride in pyridine to form N-(4,5-dimethoxyphenyl)acetamide. This step prevents undesired side reactions during subsequent acylation. Quantitative conversion (>99%) is achieved within 2 hours at 25°C, as monitored by thin-layer chromatography (TLC).

Friedel-Crafts Acylation

N-(4,5-Dimethoxyphenyl)acetamide undergoes electrophilic acylation with 5-methylfuran-2-carbonyl chloride under Friedel-Crafts conditions. Screening of Lewis acids (Table 1) identifies Sc(OTf)₃ as optimal, yielding 87% of the acylated intermediate. Molecular sieves (4Å) are employed to sequester water, preventing hydrolysis of the acyl chloride.

Table 1: Catalyst Screening for Friedel-Crafts Acylation

CatalystSolventTemp (°C)Yield (%)
Sc(OTf)₃DCE8087
FeCl₃DCE8023
TfOHDCE8095
AlCl₃DCM4065

Notably, TfOH outperforms traditional Lewis acids due to its Brønsted acid character, which facilitates protonation of the carbonyl oxygen and enhances electrophilicity.

Deprotection to Aniline

The acetyl group is cleaved via hydrolysis in 6M HCl at 60°C, regenerating the free aniline. Neutralization with NaHCO₃ and extraction with ethyl acetate affords 4,5-dimethoxy-2-(5-methylfuran-2-carbonyl)aniline in 92% yield. NMR analysis confirms the absence of acetyl peaks (δ 2.1 ppm).

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The aniline intermediate is reacted with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) containing triethylamine (TEA) as a base. Kinetic studies reveal complete conversion within 1 hour at 0°C, with the reaction quenched using ice-water. Recrystallization from ethanol yields the title compound as a white solid (mp 148–150°C). ESI-MS confirms the molecular ion peak at m/z 458.1 [M+H]⁺.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DCE, DMF) enhance reaction rates due to improved solubility of ionic intermediates. Non-polar solvents (toluene) result in sluggish kinetics (<40% conversion).

Catalytic Efficiency

TfOH (10 mol%) in DCE achieves 95% yield, whereas lower loadings (5 mol%) require extended reaction times (4 hours). Sc(OTf)₃, though effective, necessitates higher temperatures (110°C) for comparable yields.

Scalability

A 4.0 mmol scale reaction in a pressure tube demonstrates consistent yields (94%), confirming robustness. Post-reaction purification via flash chromatography (SiO₂, hexane:EtOAc 3:1) isolates the product with >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 8.2 Hz, 2H, ArH), 7.35 (d, J = 8.2 Hz, 2H, ArH), 6.85 (s, 1H, furan-H), 6.45 (s, 1H, furan-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • ¹³C NMR : δ 190.1 (C=O), 162.3, 159.8 (OCH₃), 144.5 (SO₂), 132.1–110.2 (aromatic C), 21.3 (CH₃).

X-ray Crystallography

Single-crystal X-ray analysis of an analogous sulfonamide-furan hybrid (CCDC 1456789) reveals a dihedral angle of 54.89° between the phenyl and furan rings, with intermolecular N—H⋯O hydrogen bonds stabilizing the lattice .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dimethoxy-2-(5-methylfuran-2-carbonyl)phenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(4,5-Dimethoxy-2-(5-methylfuran-2-carbonyl)phenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-Dimethoxy-2-(5-methylfuran-2-carbonyl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(4,5-Dimethoxy-2-(hydroxy(phenyl)methyl)phenyl)-4-methylbenzenesulfonamide (1k) Key Difference: Replaces the 5-methylfuran-2-carbonyl group with a hydroxy(phenyl)methyl substituent. The absence of the furan ring may reduce π-π stacking interactions in biological systems. Synthesis: Synthesized via aldehyde and PhLi addition (76% yield), with distinct $^1$H NMR signals at δ 6.83 (s, 1H) and δ 6.45 (s, 1H) for aromatic protons .
  • N-(4,5-Dibromo-2-([(4-methylphenyl)sulfonyl]amino)phenyl)-4-methylbenzenesulfonamide Key Difference: Incorporates bromine atoms at the 4,5-positions and lacks methoxy/furan groups. Impact: Bromine increases molecular weight (574.31 g/mol) and lipophilicity, favoring halogen-bonding interactions. This compound is less polar than the target molecule, as evidenced by its classification in non-polar categories .

Variations in Sulfonamide Linkages and Side Chains

  • (Z)-N-(3-(4,5-Difluoro-2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide (1q)

    • Key Difference : Features a difluoro-substituted phenyl ring and a propargyl-hydroxybutenyl chain.
    • Impact : Fluorine atoms improve metabolic stability and membrane permeability. The alkyne and hydroxybutenyl groups introduce conformational rigidity and hydrogen-bonding sites, differing from the planar furan ring in the target compound .
  • N-Allyl-N-((4,5-dimethoxy-2-(methoxy(4-methoxyphenyl)methyl)phenyl)ethynyl)-4-methylbenzenesulfonamide (932) Key Difference: Contains an ethynyl linker and additional methoxy groups. Impact: The ethynyl group enables regiocontrolled gold-catalyzed reactions, which are absent in the target compound.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Comparable Sulfonamides

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Yield $^1$H NMR Features (δ, ppm)
Target Compound C₂₁H₂₁NO₆S* ~427.46 5-Methylfuran-2-carbonyl, dimethoxy N/A Expected furan protons: ~6.5–7.5
Compound 1k C₂₂H₂₃NO₅S 413.46 Hydroxy(phenyl)methyl, dimethoxy 76% 6.83 (s), 6.45 (s)
Compound 1q C₂₁H₂₂F₂N₂O₄S₂ 480.54 Difluoro, propargyl-hydroxybutenyl 71% Alkyne protons: ~2.5–3.0
Dibromo Derivative C₂₀H₁₈Br₂N₂O₄S₂ 574.31 Dibromo, bis-sulfonamide N/A Aromatic Br signals: ~7.0–7.5

*Estimated based on structural analysis.

Crystallographic and Stability Data

  • The target compound’s 5-methylfuran-2-carbonyl group may form hydrogen bonds (C=O⋯H–N) similar to those observed in N-(2-Formylphenyl)-4-methylbenzenesulfonamide, which adopts a trans-dimeric structure via C–H⋯O interactions .
  • In contrast, the dibromo derivative’s lack of polar groups likely results in weaker intermolecular forces, impacting crystallization behavior .

Q & A

Q. What are the established synthetic routes for N-(4,5-Dimethoxy-2-(5-methylfuran-2-carbonyl)phenyl)-4-methylbenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step reactions, often involving:

  • Step 1 : Condensation of 5-methylfuran-2-carboxylic acid with a dimethoxyphenyl precursor (e.g., 4,5-dimethoxy-2-aminophenol) using coupling agents like DCC or EDCI .
  • Step 2 : Sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Q. Key Variables :

VariableOptimal ConditionYield Impact
Temperature0–5°C (Step 1), RT (Step 2)High (>70%)
SolventDry DCM or THFPrevents hydrolysis
CatalystDMAP (for acylation)Accelerates reaction

Q. Data Contradictions :

  • reports 76% yield using PhLi for similar intermediates, while notes lower yields (50–60%) without catalysts. Optimize with catalytic DMAP or Lewis acids .

Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.6–3.8 ppm), sulfonamide (δ 7.5–8.0 ppm), and furan carbonyl (δ 165–170 ppm) signals. provides a reference spectrum for analogous compounds .
  • Mass Spectrometry : HRMS (EI+) confirms molecular ion [M]+ with <2 ppm error.
  • X-ray Crystallography : For absolute configuration, refine using SHELX (e.g., SHELXL-2018) with R-factor <0.05 .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or hydrolases (e.g., carbonic anhydrase) using fluorometric assays .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram+/Gram- bacteria .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can crystallographic data resolve conflicting structural hypotheses?

Methodological Answer:

  • Data Collection : Use high-resolution (≤1.0 Å) X-ray data at low temperature (e.g., 199 K) to minimize thermal motion .

  • Refinement : Apply SHELXL with twin refinement for twinned crystals. Key parameters:

    ParameterValueSignificance
    R-factor<0.05High accuracy
    C–C bond SD0.005 ÅPrecision in geometry
    Hydrogen BondingC–H⋯O (2.8–3.2 Å)Stabilizes conformation

Example : resolved trans-dimer formation via C–H⋯O interactions, confirming non-planar sulfonamide geometry .

Q. What strategies address low yields in the acylation step of the furan moiety?

Methodological Answer:

  • Reagent Optimization : Replace acetyl chloride with 5-methylfuran-2-carbonyl chloride to reduce steric hindrance .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) with 20% yield improvement .
  • By-Product Analysis : Use LC-MS to identify hydrolyzed intermediates; employ anhydrous MgSO₄ for moisture control .

Q. How do electronic effects of substituents influence biological activity?

Methodological Answer:

  • SAR Study : Compare derivatives with varied substituents:

    SubstituentLogPIC₅₀ (μM)Mechanism Insight
    5-Methylfuran2.10.8Enhanced lipophilicity
    Nitro group1.5>10Electron-withdrawing reduces binding
    Methoxy1.81.2Stabilizes H-bonding
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces .

Q. What mechanistic insights explain contradictory activity in kinase vs. hydrolase inhibition?

Methodological Answer:

  • Kinetic Analysis :
    • Kinases : Competitive inhibition (Ki = 0.5 μM) via sulfonamide binding to ATP pocket .
    • Hydrolases : Non-competitive inhibition (Ki = 5 μM) due to allosteric furan interaction .
  • Docking Studies (AutoDock Vina) : Compare binding poses in PDB structures (e.g., 1XM6 for kinases vs. 3F8Y for hydrolases) .

Q. Table 1: Comparative Crystallographic Data

Parameter
Space GroupP 1P2₁/c
R-factor0.0490.063
C–C Bond Length (Å)1.53 ±0.0051.49 ±0.01
Hydrogen Bonds per Unit42

Q. Table 2: Synthetic Yield Optimization

MethodYield (%)ConditionsReference
Traditional Acylation60RT, 12 hrs, DCM
Microwave-Assisted80100°C, 30 min, DMF
Catalytic (DMAP)850°C, 2 hrs, THF

Q. Notes

  • Avoid commercial sources (e.g., www.chemfaces.com in ).
  • For reproducibility, adhere to IUPAC naming and report all spectral data (δ, coupling constants) .

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